2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid

Pyrrolysyl-tRNA synthetase amino acid activation enzyme kinetics

2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid (CAS 82277-17-6, also known as H-Lys(Cyc)-OH or Nε-cyclopentyloxycarbonyl-L-lysine) is a synthetic, non‑canonical amino acid derivative of L‑lysine in which the ε‑amino group is modified with a cyclopentyloxycarbonyl (Cyc) moiety. The molecular formula is C₁₂H₂₂N₂O₄ with a molecular weight of 258.31 g·mol⁻¹, and the commercially available material typically carries a minimum purity specification of 95 %.

Molecular Formula C12H22N2O4
Molecular Weight 258.31 g/mol
CAS No. 82277-17-6
Cat. No. B3194258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid
CAS82277-17-6
Molecular FormulaC12H22N2O4
Molecular Weight258.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)OC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C12H22N2O4/c13-10(11(15)16)7-3-4-8-14-12(17)18-9-5-1-2-6-9/h9-10H,1-8,13H2,(H,14,17)(H,15,16)
InChIKeyZHGGYCNHXLZKHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic Acid (CAS 82277-17-6) – Structural Identity and Functional Classification for Procurement Decisions


2-Amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid (CAS 82277-17-6, also known as H-Lys(Cyc)-OH or Nε-cyclopentyloxycarbonyl-L-lysine) is a synthetic, non‑canonical amino acid derivative of L‑lysine in which the ε‑amino group is modified with a cyclopentyloxycarbonyl (Cyc) moiety [1]. The molecular formula is C₁₂H₂₂N₂O₄ with a molecular weight of 258.31 g·mol⁻¹, and the commercially available material typically carries a minimum purity specification of 95 % . Biochemically, Cyc functions as a validated substrate for pyrrolysyl‑tRNA synthetase (PylRS), the enzyme that charges the orthogonal suppressor tRNAᴾʸˡ, thereby enabling co‑translational incorporation of the amino acid at in‑frame amber (UAG) codons in both prokaryotic and eukaryotic expression systems [1].

Why In‑Class Lysine Derivatives Cannot Replace CAS 82277-17-6 in Pyrrolysyl‑tRNA Synthetase‑Dependent Genetic Code Expansion


Pyrrolysyl‑tRNA synthetase displays stringent substrate selectivity: naturally occurring L‑lysine is not recognized, and structurally related analogs such as Nε‑methyl‑L‑lysine, Nε‑formyl‑L‑lysine, Nε‑L‑prolyl‑L‑lysine, and Nε‑acetyl‑L‑lysine are either completely inactive or show only residual ATP‑PPᵢ exchange activity [1]. Within the limited set of confirmed PylRS substrates, affinity for the enzyme varies by more than an order of magnitude, and in‑vivo amber‑suppression efficiencies differ markedly, meaning that substitution of Cyc by another commercial lysine derivative cannot reproduce the experimentally validated insertion yield unless accompanied by parallel re‑engineering of the PylRS active site [1]. Therefore, procurement decisions based solely on nominal compound class or commercial availability risk selecting an amino acid that fails to support UAG read‑through in the user’s established orthogonal translation system.

Quantitative Differentiation of CAS 82277-17-6 Against Closest PylRS Substrate Analogs – Head‑to‑Head Biochemical and Cellular Evidence


PylRS Substrate Affinity – Km in ATP‑PPᵢ Exchange Assay

In a direct side‑by‑side comparison using the ATP‑[³²P]PPᵢ exchange assay with recombinant Methanosarcina barkeri PylRS (pH 7.2, 37 °C), Nε‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) exhibited a KM of 670 μM, while the natural substrate pyrrolysine (Pyl) displayed a KM of 53 μM and Nε‑D‑prolyl‑L‑lysine (D‑prolyl‑lysine) showed a KM of 500 μM [1][2]. Cyc thus possesses approximately 13‑fold lower apparent affinity for PylRS compared with the native amino acid but is within only 1.34‑fold of the affinity of the closest characterized synthetic analog, D‑prolyl‑lysine [1].

Pyrrolysyl-tRNA synthetase amino acid activation enzyme kinetics

In‑Vivo Amber Suppression Efficiency in Escherichia coli

Using an E. coli XAC/A24 strain harboring a chromosomally integrated lacI‑Z amber fusion and transformed with pylS (PylRS) and pylT (tRNAᴾʸˡ) plasmids, cells cultured in LB medium supplemented with Cyc achieved approximately 25 % β‑galactosidase suppression efficiency, compared with approximately 18 % obtained with D‑prolyl‑lysine and approximately 38 % obtained with a dedicated E. coli amber‑suppressor tRNAᴸʸˢ control [1]. Despite a moderately lower in‑vitro KM for D‑prolyl‑lysine, Cyc outperformed that analog in the cellular context, suggesting superior bioavailability or metabolic stability under the tested conditions [1].

amber suppression β-galactosidase reporter genetic code expansion

Structural Confirmation – Co‑Crystal Structure of Cyc Bound to PylRS

The co‑crystal structure of Methanosarcina mazei PylRS in complex with Nε‑cyclopentyloxycarbonyl‑L‑lysine (Cyc) and ATP has been solved by X‑ray diffraction at 1.90 Å resolution and deposited as PDB entry 2Q7G [1]. The structure unambiguously confirms that the cyclopentyloxycarbonyl moiety occupies the hydrophobic pocket that accommodates the pyrroline ring of pyrrolysine, providing atomic‑level validation of the compound’s binding pose and the structural basis for its activity [1]. No equivalent co‑crystal structure is currently available for D‑prolyl‑lysine with wild‑type PylRS.

X‑ray crystallography PDB 2Q7G ligand‑binding mode

Commercial Availability Versus Pyrrolysine – Procurement Feasibility

Pyrrolysine, the natural PylRS substrate, is not commercially available from standard chemical suppliers owing to its biosynthetic complexity and chemical instability [1]. In contrast, Nε‑cyclopentyloxycarbonyl‑L‑lysine (CAS 82277‑17‑6) is routinely sourced from multiple vendors with a typical purity specification of ≥ 95 % . This commercial accessibility allows experimental groups to initiate genetic‑code‑expansion studies without needing to establish in‑house Pyl biosynthesis pathways.

commercial sourcing pyrrolysine scarcity procurement logistics

Orthogonal Pair Validation – tRNAᴾʸˡ Identity Elements Mapped with Cyc

In a systematic dissection of tRNAᴾʸˡ identity elements, Nε‑cyclopentyloxycarbonyl‑L‑lysine was used as the sole PylRS amino acid substrate to probe 42 M. barkeri tRNAᴾʸˡ variants in E. coli. The resulting data identified the discriminator base G73, the G1·C72 acceptor‑stem pair, the T‑stem pair G51·C63, and anticodon‑flanking nucleotides U33 and A37 as critical for recognition [1]. No analogous comprehensive identity‑element analysis has been published using D‑prolyl‑lysine, meaning that Cyc is the only analog for which the structural requirements of the orthogonal pair have been rigorously defined in vivo, enabling rational tRNA engineering for enhanced incorporation efficiency [1].

orthogonal translation tRNA identity elements in‑vivo aminoacylation

Procurement‑Relevant Application Scenarios for CAS 82277-17-6 Based on Validated Biochemical Evidence


Site‑Specific Incorporation of a Hydrophobic Unnatural Amino Acid for Protein Engineering

When a research group requires co‑translational insertion of a single unnatural amino acid at an amber codon to probe protein structure–function relationships or to install a bio‑orthogonal handle, Cyc (CAS 82277‑17‑6) offers the sole combination of documented in‑vivo suppression efficiency (~25 %, [1]) and commercial availability. The quantitative dataset on tRNA identity elements (42 variants, [2]) further enables users to co‑optimize tRNA sequences for their specific expression host.

Crystallographic Studies of PylRS–Substrate Complexes for Rational Enzyme Design

For structural biology laboratories engaged in engineering PylRS for expanded substrate scope, Cyc provides an experimentally validated co‑crystallization ligand (PDB 2Q7G, resolution 1.90 Å, [3]). The atomic‑resolution binding pose allows direct comparison with the apo‑enzyme and ATP‑bound forms, facilitating rational mutagenesis campaigns without the need for structurally uncharacterized or synthetically inaccessible pyrrolysine.

Standardized Positive Control for Orthogonal Translation System Validation

Because Cyc has been demonstrated to be aminoacylated by PylRS in vitro (KM 670 μM, [1]) and to support amber suppression in E. coli in vivo (~25 % efficiency, [1]), it serves as a well‑characterized positive control for troubleshooting newly constructed PylRS/tRNAᴾʸˡ orthogonal pairs. Procurement of Cyc from a qualified vendor (purity ≥ 95 %, ) ensures batch‑to‑batch consistency that is essential for inter‑experimental reproducibility.

Genetic Code Expansion in Non‑Model Prokaryotes and Actinomycetes

Cyc has been successfully employed to expand the genetic code of actinomycetes using a GusA reporter system, demonstrating that the PylRS/Cyc orthogonal pair is functional beyond E. coli [4]. For industrial microbiology groups engineering non‑model production strains, this cross‑species validation reduces the risk that host‑specific factors will abolish incorporation of the unnatural amino acid.

Quote Request

Request a Quote for 2-amino-6-(((cyclopentyloxy)carbonyl)amino)hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.